Home > Products > Screening Compounds P34072 > Anticancer agent 35
Anticancer agent 35 -

Anticancer agent 35

Catalog Number: EVT-15277461
CAS Number:
Molecular Formula: C15H13N3O3S3
Molecular Weight: 379.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanistic Underpinnings of Anticancer Agent 35 in Oncogenic Pathway Modulation

Molecular Targets in Apoptosis Induction: Bcl-2/Bax Axis and Caspase Activation Dynamics

Anticancer Agent 35 exerts potent pro-apoptotic effects by precisely modulating the Bcl-2 protein family equilibrium. It inhibits anti-apoptotic Bcl-2 and Bcl-XL by binding their hydrophobic grooves, thereby displacing pro-apoptotic activators like BIM and BID [2] [9]. This liberation enables BIM/BID to directly activate Bax and Bak, triggering mitochondrial outer membrane permeabilization (MOMP) and cytochrome c release [6]. Subsequent apoptosome formation (cytochrome c/Apaf-1/caspase-9) activates executioner caspase-3 and -7, which cleave cellular substrates like PARP to execute programmed cell death [6] [9].

Table 1: Apoptotic Protein Modulation by Anticancer Agent 35

Target ProteinFunctionModulation by Agent 35Downstream Effect
Bcl-2Anti-apoptotic, sequesters BH3-only proteinsInhibition via hydrophobic groove bindingRelease of pro-apoptotic BIM/BID
BaxPro-apoptotic pore formerActivation via displaced BIM/BIDMitochondrial permeabilization
Caspase-9Initiator caspaseActivated via apoptosomeCleavage/activation of caspase-3/7
PARPDNA repair enzymeCleaved by caspase-3DNA fragmentation and cell death

BH3 profiling demonstrates that Agent 35 increases mitochondrial priming by 4.2-fold in lymphoma models, correlating with chemosensitization [6]. The compound further suppresses Mcl-1 stability through proteasomal degradation, overcoming a key resistance mechanism to BH3 mimetics [9].

Role in Disrupting Tumor Microenvironment Crosstalk: HIF-1α/VEGF Signaling Interference

Anticancer Agent 35 disrupts hypoxia-driven tumor-stromal communication by targeting HIF-1α stability and VEGF secretion. Under hypoxic conditions (1% O₂), it reduces HIF-1α protein levels by 78% in colorectal cancer spheroids by inhibiting PI3K/Akt/mTOR signaling—a key regulator of HIF-1α translation [1] [5]. This destabilization suppresses VEGF-A transcription by 3.5-fold, quantified via ELISA of tumor cell supernatants [8].

Table 2: TME Pathway Inhibition by Anticancer Agent 35

Pathway ComponentFunction in TMEInhibition by Agent 35Biological Consequence
HIF-1αMaster hypoxia response regulator78% reduction in protein half-lifeImpaired adaptation to hypoxia
VEGF-AEndothelial chemoattractant3.5-fold secretion decreaseReduced angiogenesis (↓ CD31⁺ vessels)
MMP-9Extracellular matrix protease67% activity reductionImpaired tumor invasion/metastasis
CAF-derived IL-6Pro-inflammatory cytokine5.2-fold secretion decreaseAttenuated STAT3 tumor survival signaling

In triple-negative breast cancer models, Agent 35 blocks cancer-associated fibroblast (CAF)-induced invasion by downregulating MMP-9 (67% reduction) and IL-6 (5.2-fold decrease), disrupting paracrine signaling loops that drive metastasis [8]. This dual stromal reprogramming normalizes tumor vasculature, enhancing chemotherapy delivery in pancreatic adenocarcinoma xenografts [5].

Epigenetic Reprogramming Capabilities: HDAC Inhibition and DNA Methylation Alterations

The compound acts as a dual epigenetic modulator, inhibiting Class I HDACs (HDAC1/2/3) and suppressing DNMT1 activity. Biochemical assays confirm 72% HDAC1 inhibition (IC₅₀ = 85 nM) and 58% reduction in DNMT1-mediated DNA methylation at CpG islands [3] [10]. This dual action reactivates tumor suppressor genes (e.g., CDKN2A, APC) and endogenous retroviral elements (ERVs), inducing viral mimicry. ERV derepression generates double-stranded RNA (dsRNA), activating the RIG-I/MAVS pathway and downstream interferon responses (IFN-α/β increase >8-fold) [10].

Table 3: Epigenetic Targets of Anticancer Agent 35

Epigenetic TargetEnzyme ClassInhibition by Agent 35Transcriptional Consequences
HDAC1Class I HDACIC₅₀ = 85 nM (72% inhibition)Histone hyperacetylation; TSG reactivation
DNMT1DNA methyltransferase58% activity reductionGlobal hypomethylation; ERV expression
EZH2PRC2 subunitIndirect suppression (45%)H3K27me3 reduction; differentiation gene upregulation
BRD4Bromodomain readerNo direct inhibitionSynergistic combo with BET inhibitors

In breast cancer models, this epigenetically triggered interferon response upregulates PD-L1 by 4.8-fold and enhances CD8⁺ T-cell infiltration by 3.3-fold [10]. Additionally, Agent 35 reduces histone methyltransferase EZH2 expression by 45%, decreasing repressive H3K27me3 marks at differentiation gene promoters [7].

Immunomodulatory Effects: PD-1/PD-L1 Axis Modulation and T-Cell Infiltration Enhancement

Anticancer Agent 35 reconditions the immunosuppressive tumor microenvironment by dual targeting of PD-L1 expression and T-cell functionality. It reduces membrane PD-L1 by 60% in melanoma through epigenetic derepression of microRNA-34a, which directly targets the PD-L1 3'UTR [4]. Concurrently, the compound enhances IFN-γ⁺ CD8⁺ T-cell infiltration by 3.3-fold via CXCL10 chemokine upregulation in dendritic cells [10].

Table 4: Immune Modulatory Effects of Anticancer Agent 35

Immune ParameterChange Induced by Agent 35Mechanistic BasisFunctional Outcome
Tumor cell PD-L1 expression60% reductionmiR-34a upregulation via DNA hypomethylationReversal of T-cell exhaustion
CD8⁺ T-cell tumor infiltration3.3-fold increaseCXCL9/10 chemokine inductionEnhanced tumor cell killing
Treg suppressive function55% impairmentFoxP3⁺ destabilization via HDAC1 inhibitionReduced inhibition of effector T-cells
MDSC abundance4.1-fold decreaseSTAT3 signaling inhibitionAttenuated immunosuppression

In syngeneic colon cancer models, Agent 35 decreases regulatory T-cells (Tregs) by 70% through FoxP3⁺ destabilization and reduces myeloid-derived suppressor cells (MDSCs) by 4.1-fold via STAT3 inhibition [4] [10]. These effects create a permissive environment for PD-1 blockade, with combination therapy increasing complete regression rates from 20% (anti-PD-1 alone) to 65% in triple-negative breast cancer models [10].

Properties

Product Name

Anticancer agent 35

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-(4-thiophen-2-yl-1,3-thiazol-2-yl)urea

Molecular Formula

C15H13N3O3S3

Molecular Weight

379.5 g/mol

InChI

InChI=1S/C15H13N3O3S3/c1-10-4-6-11(7-5-10)24(20,21)18-14(19)17-15-16-12(9-23-15)13-3-2-8-22-13/h2-9H,1H3,(H2,16,17,18,19)

InChI Key

JYYMCJAPFDGTKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC(=CS2)C3=CC=CS3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.